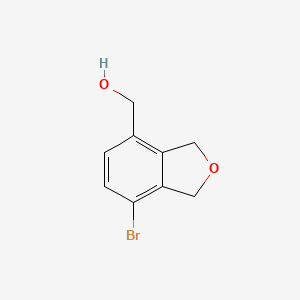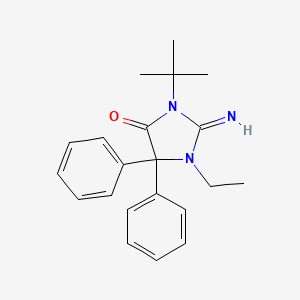
3-Tert-butyl-1-ethyl-2-imino-5,5-diphenylimidazolidin-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Tert-butyl-1-ethyl-2-imino-5,5-diphenylimidazolidin-4-one is a complex organic compound that belongs to the class of imidazolidinones. This compound is characterized by its unique structure, which includes a tert-butyl group, an ethyl group, and two phenyl groups attached to an imidazolidinone ring. The presence of these groups imparts specific chemical properties and reactivity to the compound, making it of interest in various fields of scientific research and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Tert-butyl-1-ethyl-2-imino-5,5-diphenylimidazolidin-4-one typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:
Formation of the Imidazolidinone Ring: The imidazolidinone ring can be synthesized by reacting an appropriate diamine with a carbonyl compound under acidic or basic conditions.
Introduction of the Tert-butyl and Ethyl Groups: The tert-butyl and ethyl groups can be introduced through alkylation reactions using tert-butyl halides and ethyl halides, respectively.
Attachment of the Phenyl Groups: The phenyl groups can be introduced through Friedel-Crafts alkylation reactions using benzene and an appropriate catalyst.
Industrial Production Methods
In industrial settings, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This can include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.
化学反応の分析
Types of Reactions
3-Tert-butyl-1-ethyl-2-imino-5,5-diphenylimidazolidin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to form reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Various nucleophiles or electrophiles in the presence of catalysts or under specific temperature and pressure conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may yield alcohols or amines, and substitution may yield various substituted derivatives.
科学的研究の応用
3-Tert-butyl-1-ethyl-2-imino-5,5-diphenylimidazolidin-4-one has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic applications, including drug development and formulation.
Industry: Utilized in the production of specialty chemicals, polymers, and materials with specific properties.
作用機序
The mechanism of action of 3-Tert-butyl-1-ethyl-2-imino-5,5-diphenylimidazolidin-4-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other biomolecules, modulating their activity and leading to various biological effects. The exact mechanism may vary depending on the specific application and target.
類似化合物との比較
Similar Compounds
3-Tert-butyl-1-ethyl-2-imino-5,5-diphenylimidazolidin-4-one: Unique due to its specific structure and combination of functional groups.
3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine: Similar in having a tert-butyl group but differs in the core structure and functional groups.
3-Amino-5-tert-butylpyrazole: Shares the tert-butyl group but has a different core structure.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and the imidazolidinone ring, which imparts distinct chemical properties and reactivity. This makes it valuable for specific applications where other similar compounds may not be suitable.
特性
CAS番号 |
54508-08-6 |
|---|---|
分子式 |
C21H25N3O |
分子量 |
335.4 g/mol |
IUPAC名 |
3-tert-butyl-1-ethyl-2-imino-5,5-diphenylimidazolidin-4-one |
InChI |
InChI=1S/C21H25N3O/c1-5-23-19(22)24(20(2,3)4)18(25)21(23,16-12-8-6-9-13-16)17-14-10-7-11-15-17/h6-15,22H,5H2,1-4H3 |
InChIキー |
LOAZQJTWWIYQNM-UHFFFAOYSA-N |
正規SMILES |
CCN1C(=N)N(C(=O)C1(C2=CC=CC=C2)C3=CC=CC=C3)C(C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[(1,3-Benzothiazol-2-yl)amino]ethane-1-thiol](/img/structure/B13936269.png)
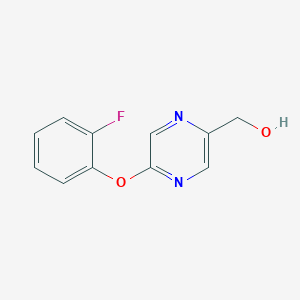
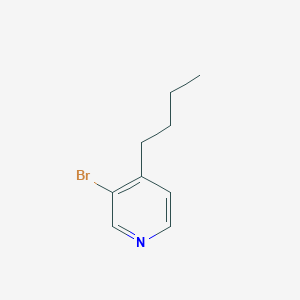
![N-((5-methylfuran-2-yl)methyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B13936283.png)
![1,2-Propanediamine, N1,2-dimethyl-N1-[2-(methylamino)ethyl]-](/img/structure/B13936291.png)
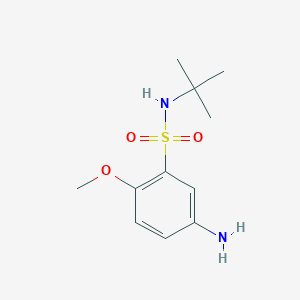
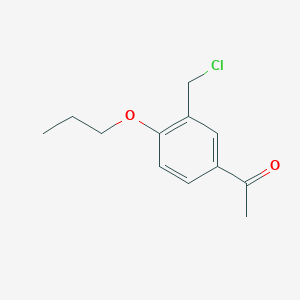
![2-[2-[2-(2,6-Dioxo-3-piperidyl)-1,3-dioxo-isoindolin-5-yl]oxyethoxy]acetaldehyde](/img/structure/B13936321.png)
![Benzyl 4-oxooctahydro-2H-pyrazino[1,2-a]pyrazine-2-carboxylate](/img/structure/B13936322.png)


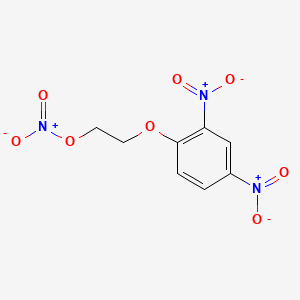
![tert-Butyl ((2,3-dihydropyrazolo[5,1-b]oxazol-3-yl)methyl)carbamate](/img/structure/B13936359.png)
